molecular formula C23H31N3O B2935174 3,4-dimethyl-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide CAS No. 898430-96-1

3,4-dimethyl-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide

Cat. No. B2935174
CAS RN: 898430-96-1
M. Wt: 365.521
InChI Key: RYFIQHJQIVAVFE-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide, also known as DMPEB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides, which are known to have a wide range of biological activities.

Scientific Research Applications

Cancer Therapeutics

This compound bears structural similarity to Imatinib , a well-known therapeutic agent used to treat leukemia . It specifically inhibits the activity of tyrosine kinases, which are crucial in the signaling pathways for cell growth and survival. The compound’s ability to bind to kinase receptors may be explored for its potential as a cancer therapeutic agent, particularly in targeted therapy for leukemia.

Molecular Modeling

Due to its complex structure, this compound can serve as a model in computational chemistry for studying molecular interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking . This can provide insights into the design of new molecules with specific properties for pharmaceutical applications.

properties

IUPAC Name

3,4-dimethyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O/c1-17-5-8-20(9-6-17)22(26-13-11-25(4)12-14-26)16-24-23(27)21-10-7-18(2)19(3)15-21/h5-10,15,22H,11-14,16H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFIQHJQIVAVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)C)C)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide

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